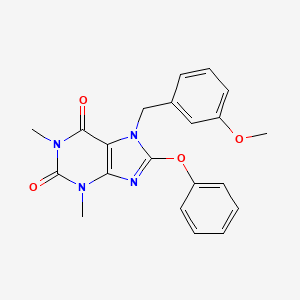

7-(3-methoxybenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MMV396705 is a compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential antimalarial properties. It is part of the Malaria Box, a collection of compounds provided by the Medicines for Malaria Venture (MMV) to facilitate the discovery of new antimalarial drugs .

Preparation Methods

The synthesis of MMV396705 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route typically includes the following steps:

Formation of the Core Structure: The initial step involves the formation of the core structure of the compound through a series of condensation reactions.

Functional Group Modifications:

Purification: The final product is purified using techniques such as preparative high-performance liquid chromatography (HPLC) to ensure its purity.

Chemical Reactions Analysis

MMV396705 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMV396705 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

MMV396705 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in the study of chemical reactions and mechanisms.

Biology: It is used in biological assays to study its effects on various biological systems.

Medicine: It has potential as an antimalarial drug and is being studied for its efficacy in treating malaria.

Industry: It is used in the development of new pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of MMV396705 involves its interaction with specific molecular targets in the malaria parasite. It is believed to inhibit the function of certain enzymes that are essential for the survival of the parasite. This inhibition disrupts the parasite’s metabolic pathways, leading to its death .

Comparison with Similar Compounds

MMV396705 is unique in its structure and mechanism of action compared to other antimalarial compounds. Similar compounds include:

Chloroquine: An older antimalarial drug that works by inhibiting the parasite’s ability to detoxify heme.

Artemisinin: A newer antimalarial drug that generates reactive oxygen species to kill the parasite.

Atovaquone: A compound that inhibits the parasite’s mitochondrial electron transport chain.

MMV396705 stands out due to its unique structure and its potential to overcome resistance mechanisms that affect other antimalarial drugs.

Biological Activity

7-(3-Methoxybenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine class. Its complex structure suggests potential biological activities that could be beneficial in various therapeutic contexts. This article explores the biological activity of this compound based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N5O2 with a molecular weight of approximately 341.41 g/mol. The compound features a purine core modified with methoxy and phenoxy groups which may influence its pharmacological properties.

Research indicates that compounds similar to this compound exhibit various biological activities including:

- Antioxidant Activity : The presence of phenolic structures in the compound enhances its ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies have shown that purine derivatives can inhibit inflammatory pathways, potentially reducing conditions like arthritis and other inflammatory diseases.

- Antitumor Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Pharmacological Studies

A number of studies have been conducted to evaluate the pharmacological effects of similar compounds. Here are key findings:

Case Study 1: Anti-inflammatory Effects

In a controlled study involving mice with induced inflammation, treatment with a related purine derivative resulted in a marked decrease in paw swelling and inflammatory markers compared to the control group. This suggests that the compound could be effective for treating inflammatory diseases.

Case Study 2: Anticancer Activity

A recent study evaluated the effects of a similar compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that the compound induced apoptosis and significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways.

Toxicity and Safety Profile

While promising results have been observed regarding the efficacy of this compound, toxicity studies are critical for evaluating safety. Preliminary data suggest that at therapeutic doses, adverse effects are minimal; however, further studies are needed to establish a comprehensive safety profile.

Properties

Molecular Formula |

C21H20N4O4 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

7-[(3-methoxyphenyl)methyl]-1,3-dimethyl-8-phenoxypurine-2,6-dione |

InChI |

InChI=1S/C21H20N4O4/c1-23-18-17(19(26)24(2)21(23)27)25(13-14-8-7-11-16(12-14)28-3)20(22-18)29-15-9-5-4-6-10-15/h4-12H,13H2,1-3H3 |

InChI Key |

REQNEUGQIDRJAL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3)CC4=CC(=CC=C4)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.